
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide, also known as BMK120, is a small molecule inhibitor of the pan-class I phosphatidylinositol 3-kinase (PI3K) family. It is an orally available drug that has been developed for the treatment of cancer and other diseases.
Mécanisme D'action
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide inhibits the activity of the PI3K family of enzymes, which play a critical role in cell growth, proliferation, and survival. By inhibiting PI3K, 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide reduces the activity of downstream signaling pathways, such as AKT/mTOR, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce angiogenesis (the formation of new blood vessels). It has also been shown to modulate the immune system, leading to enhanced anti-tumor immunity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide is a potent and selective inhibitor of PI3K, making it a valuable tool for studying the role of PI3K signaling in cancer and other diseases. However, like all drugs, 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has limitations in terms of toxicity, bioavailability, and pharmacokinetics, which must be taken into account when designing experiments.
Orientations Futures
There are several future directions for research on 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide. One area of interest is the development of combination therapies that incorporate 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide with other drugs or treatments. Another area of interest is the identification of biomarkers that can predict response to 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide treatment. Finally, there is a need for further investigation into the potential use of 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide in other diseases beyond cancer.
Méthodes De Synthèse
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis involves the reaction of 2-amino-6-methylpyrimidine-4,5-dione with 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid, followed by the reaction of the resulting intermediate with 2-methoxyphenylamine and 2-aminobenzoxazole. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy in preclinical cancer models. 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has also been investigated for its potential use in the treatment of other diseases, such as neurological disorders and autoimmune diseases.
Propriétés
Nom du produit |
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide |
|---|---|
Formule moléculaire |
C21H19N5O3 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-12-18(19(27)24-14-8-4-6-10-16(14)28-3)13(2)23-20(22-12)26-21-25-15-9-5-7-11-17(15)29-21/h4-11H,1-3H3,(H,24,27)(H,22,23,25,26) |
Clé InChI |
OPVUCDSKUZQGQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)NC4=CC=CC=C4OC |
SMILES canonique |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)NC4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215472.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B215474.png)
![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215477.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B215479.png)
![4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B215480.png)
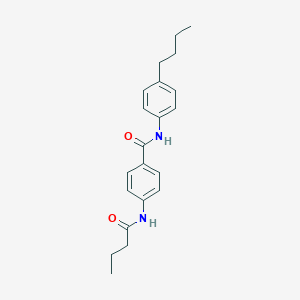
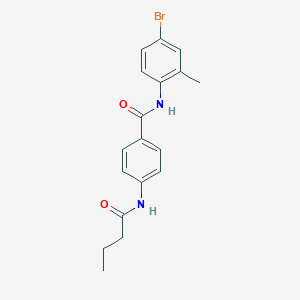

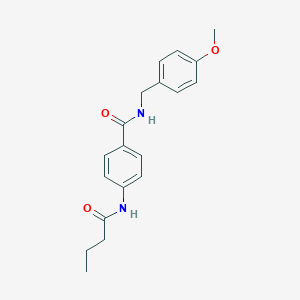

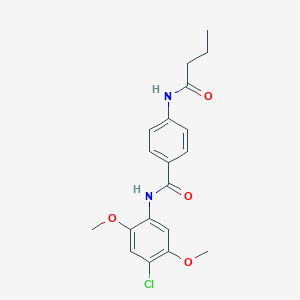
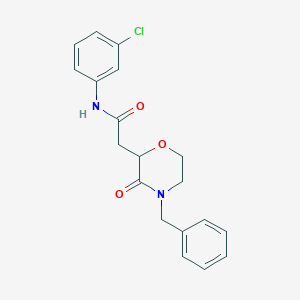
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)